molecular formula C5H15ClN2 B073643 Cadaverine dihydrochloride CAS No. 1476-39-7

Cadaverine dihydrochloride

Cat. No.: B073643
CAS No.: 1476-39-7
M. Wt: 138.64 g/mol
InChI Key: RLNAIWYXIAJDTN-UHFFFAOYSA-N
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Description

Cadaverine dihydrochloride, also known as 1,5-diaminopentane dihydrochloride, is an organic compound classified as a diamine. It is a colorless liquid with an unpleasant odor, often associated with the putrefaction of animal tissue. This compound is naturally present in small quantities in living organisms and is produced by the decarboxylation of lysine .

Mechanism of Action

Target of Action

The primary target of Cadaverine is the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase in Escherichia coli (strain K12) . This enzyme plays a crucial role in the biosynthesis of isoprenoids, which are key components of a variety of biological structures and functions.

Mode of Action

It is known that cadaverine is produced by the decarboxylation of lysine , suggesting that it may interact with its target enzyme by mimicking the structure of lysine or its derivatives.

Biochemical Pathways

Cadaverine is involved in the biosynthesis of isoprenoids via the methylerythritol phosphate pathway . It is produced by the decarboxylation of lysine, a process catalyzed by lysine decarboxylases . The specific biosynthetic pathways of Cadaverine from different substrates have been extensively studied .

Pharmacokinetics

Its metabolism and excretion are likely to involve enzymatic processes and renal clearance, respectively .

Result of Action

It is known that cadaverine has various chemical and biological activities in humans, animals, plants, bacteria, fungi, and other microbes . It can participate in plant physiological processes such as cell division and growth, promoting the development of pistils and stamens, regulating the senescence process, improving fruit development, and increasing yield .

Action Environment

The action, efficacy, and stability of Cadaverine can be influenced by various environmental factors. For instance, it has been reported that a strong acid environment can be harmful for Cadaverine production . Furthermore, the use of green chemical and bioconversion technologies has been suggested as a promising strategy for Cadaverine synthesis .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Cadaverine dihydrochloride can be synthesized through various methods. One common method involves the hydrogenation of glutaronitrile. Another method includes the reaction of 1,5-dichloropentane with ammonia .

Industrial Production Methods: The most promising strategies for the industrial production of this compound involve green chemical and bioconversion technologies. These methods focus on the biosynthetic pathways of cadaverine from different substrates, utilizing lysine decarboxylases for the decarboxylation process .

Chemical Reactions Analysis

Types of Reactions: Cadaverine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Cadaverine can be oxidized to produce corresponding aldehydes and acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: Cadaverine can participate in substitution reactions, where its amino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products:

Scientific Research Applications

Cadaverine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

CAS No.

1476-39-7

Molecular Formula

C5H15ClN2

Molecular Weight

138.64 g/mol

IUPAC Name

pentane-1,5-diamine;hydrochloride

InChI

InChI=1S/C5H14N2.ClH/c6-4-2-1-3-5-7;/h1-7H2;1H

InChI Key

RLNAIWYXIAJDTN-UHFFFAOYSA-N

SMILES

C(CCN)CCN.Cl.Cl

Canonical SMILES

C(CCN)CCN.Cl

1476-39-7

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cadaverine dihydrochloride
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Cadaverine dihydrochloride
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Cadaverine dihydrochloride
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Cadaverine dihydrochloride
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Cadaverine dihydrochloride
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Customer
Q & A

Q1: What is the structural characterization of Cadaverine dihydrochloride?

A1: this compound (NH3+(CH2)5NH3+.2Cl-.H2O) is a salt form of Cadaverine, a diamine formed during the breakdown of the amino acid lysine. It has a molecular weight of 191.1 g/mol and crystallizes in a monoclinic structure []. X-ray crystallography revealed that the crystal structure contains two molecules of Cadaverine, four chloride ions, and two partially disordered water molecules in the asymmetric unit [].

Q2: How can this compound be used to study the biosynthesis of quinolizidine alkaloids?

A2: Researchers have utilized labeled this compound to trace its incorporation into alkaloids. For example, by feeding (R)- and (S)-[1-2H]this compound to Sophora microphylla plants, scientists observed their incorporation into matrine, anagyrine, N-methylcytisine, and cytisine, providing insights into the biosynthetic pathways of these alkaloids []. Additionally, 13C-labeled this compound helped determine the specific incorporation of Cadaverine units into the structures of sparteine and lupinine [].

Q3: Can this compound be used to study enzyme activity?

A3: Yes, this compound is a known substrate for the enzyme diamine oxidase. Studies have used this compound and its analogues to investigate the substrate specificity and inhibition of this enzyme []. This research helps understand the enzyme's kinetics and potential applications in various biological processes.

Q4: Are there analytical methods for quantifying this compound in biological samples?

A4: Yes, various methods exist for quantifying this compound. One approach involves derivatizing it with orthophthalaldehyde (OPA) followed by spectrofluorimetric detection. This method, optimized for fish tissue, demonstrates high sensitivity, achieving limits of detection as low as 0.6 ng/mL []. Another method utilizes nuclear magnetic resonance (qNMR) to simultaneously quantify eight biogenic amine hydrochlorides, including this compound, with high accuracy and precision [].

Q5: What is the role of this compound in the formation of N-nitrosopiperidine in dry fermented sausages?

A5: Research suggests that while Cadaverine itself might not directly contribute to N-nitrosopiperidine (NPIP) formation, its metabolic precursor, piperidine, plays a significant role [, ]. Studies using a dry fermented sausage model showed that enriching the meat batter with piperidine led to increased NPIP formation, particularly in the presence of sodium nitrite and absence of sodium ascorbate, highlighting the influence of processing conditions on NPIP formation [].

Q6: Can this compound be used for applications other than studying alkaloids and enzymes?

A7: Yes, the ability of this compound to form colored complexes with reagents like orthophthalaldehyde makes it valuable in analytical chemistry, particularly for developing sensitive detection methods for biogenic amines in various matrices like food products [].

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